molecular formula C9H13BrO2 B12839780 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one CAS No. 88888-28-2

1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one

Cat. No.: B12839780
CAS No.: 88888-28-2
M. Wt: 233.10 g/mol
InChI Key: QSSKRBOYHJJXKZ-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxybicyclo[222]octan-2-one is an organic compound characterized by a bicyclic structure with a bromine atom and a methoxy group attached to the octane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one typically involves the bromination of 4-methoxybicyclo[2.2.2]octan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the bicyclic structure can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.

Major Products

    Substitution: Formation of 4-methoxybicyclo[2.2.2]octan-2-one derivatives with different functional groups.

    Oxidation: Formation of 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid.

    Reduction: Formation of 4-methoxybicyclo[2.2.2]octan-2-ol.

Scientific Research Applications

1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxy group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-methylbicyclo[2.2.2]octane
  • 1-Methoxy-4-methylbicyclo[2.2.2]octane
  • 1-Bromo-4-hydroxybicyclo[2.2.2]octan-2-one

Uniqueness

1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one is unique due to the presence of both a bromine atom and a methoxy group on the bicyclic structure. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in synthetic chemistry and biological research.

Properties

CAS No.

88888-28-2

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

1-bromo-4-methoxybicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C9H13BrO2/c1-12-8-2-4-9(10,5-3-8)7(11)6-8/h2-6H2,1H3

InChI Key

QSSKRBOYHJJXKZ-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(CC1)(C(=O)C2)Br

Origin of Product

United States

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